2-Phenylpyridine
Overview
Description
2-Phenylpyridine is a natural product found in Camellia sinensis with data available.
Scientific Research Applications
1. Chemical Synthesis and Catalysis
2-Phenylpyridine serves as a significant component in chemical synthesis and catalysis. Research has shown its utility in various chemical reactions, including the selective ortho- and meta-directing processes for functionalization. For instance, a study by Reynolds et al. (2013) highlights the sequential functionalization of this compound using ortho- and meta-directing processes, leading to novel reaction products (Reynolds, W., Liu, Po Man, Kociok‐Köhn, G., & Frost, C., 2013). Additionally, Lim et al. (1996) explored the regioselective alkylation of 2-phenylpyridines with terminal alkenes via C–H bond activation by a rhodium catalyst, further emphasizing its significance in catalytic processes (Lim, Yeong-Gweon, Kang, Jung-Bu, & Kim, Young Ho, 1996).
2. Biological Activity and Applications
Studies have also delved into the biological activities of this compound derivatives. Schäfer et al. (2003) synthesized novel phenylpyridines and examined their herbicidal activity, demonstrating significant activity against various weed species (Schäfer, Peter M., Hamprecht, G., Puhl, M., Westphalen, K., & Zagar, C., 2003). This highlights the potential of this compound derivatives in agricultural applications.
3. Material Science
In the field of material science, this compound derivatives have been investigated for their potential in creating luminescent materials. Micutz et al. (2014) reported the synthesis of imine derivatives incorporating the this compound core, which were used in cyclometalating reactions to prepare complexes with liquid crystalline and luminescent properties at room temperature (Micutz, Marin, Iliş, M., Staicu, Teodora, Dumitrascu, F., Pasuk, I., Molard, Y., Roisnel, T., & Cîrcu, V., 2014).
Mechanism of Action
Target of Action
2-Phenylpyridine, an organic compound with the formula C6H5C5H4N , has been studied as a dopamine D3 receptor selective ligand . The dopamine D3 receptor plays a crucial role in the central nervous system and is associated with several neurological and psychiatric conditions.
Mode of Action
It’s known that the compound can interact with its targets, such as the dopamine d3 receptor, potentially influencing the receptor’s activity
Biochemical Pathways
This compound and its derivatives have been used as precursors to highly fluorescent metal complexes, which could be of value in organic light-emitting diodes (OLEDs) . The compound is prepared by the reaction of phenyl lithium with pyridine . The reaction of iridium trichloride with this compound proceeds via cyclometallation to give the chloride-bridged complex . These reactions are part of the biochemical pathways influenced by this compound.
Result of Action
In the context of glucose oxidase activity, cyclometalated Ru(II) derivatives of this compound behave as noncompetitive inhibitors . This means they decrease the enzyme’s activity without affecting the binding of the enzyme to its substrate . The inhibition constants Ki are 0.036 and 0.017 M for two different derivatives, indicating that one inhibits the enzymatic activity more efficiently than the other .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water is low , which could affect its distribution and availability in aqueous environments. Additionally, the compound’s reactivity may vary depending on the presence of other substances, such as phenyl lithium or iridium trichloride .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Phenylpyridine has been found to interact with enzymes such as glucose oxidase . Cyclometalated RuII derivatives of this compound behave as noncompetitive inhibitors of glucose oxidase from Aspergillus niger in the enzyme-catalyzed oxidation of d-glucose by O2 into the corresponding lactone .
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with enzymes. For instance, it has been shown to inhibit the activity of glucose oxidase, an enzyme involved in the oxidation of glucose . This interaction can influence cellular metabolism, particularly in processes involving glucose utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes. In the case of glucose oxidase, this compound acts as a noncompetitive inhibitor, binding to the enzyme in a way that reduces its activity . This interaction can lead to changes in cellular metabolism, as the oxidation of glucose by glucose oxidase is a key step in many metabolic pathways .
Temporal Effects in Laboratory Settings
Its effects on enzyme activity, such as the inhibition of glucose oxidase, suggest that it may have long-term impacts on cellular function .
Metabolic Pathways
This compound interacts with the metabolic pathway involving glucose oxidase, an enzyme that catalyzes the oxidation of glucose . By inhibiting this enzyme, this compound can influence metabolic flux and alter metabolite levels .
Transport and Distribution
Given its interactions with enzymes such as glucose oxidase, it is likely that it can be transported to sites of enzyme activity .
Subcellular Localization
Given its interactions with enzymes such as glucose oxidase, it is likely that it can be localized to areas where these enzymes are active .
Properties
IUPAC Name |
2-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHOUODWALEFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074417 | |
Record name | Pyridine, 2-phenyl- | |
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Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | 2-Phenylpyridine | |
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Vapor Pressure |
0.0028 [mmHg] | |
Record name | 2-Phenylpyridine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1008-89-5 | |
Record name | 2-Phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Phenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-phenyl- | |
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Record name | Pyridine, 2-phenyl- | |
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Record name | 2-phenylpyridine | |
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Record name | 2-PHENYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6S09838Q | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 2-Phenylpyridine?
A1: this compound, with a molecular formula of C11H9N, possesses a molecular weight of 155.20 g/mol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm its structure. [, , ] Additionally, its UV-visible spectrum often displays characteristic absorption bands arising from π-π* transitions within the aromatic rings. [, , ]
Q2: How does this compound perform under various conditions, and what are its key applications?
A2: this compound demonstrates remarkable stability under a range of conditions, making it suitable for diverse applications. It serves as a crucial ligand in the development of highly efficient organic light-emitting diodes (OLEDs), especially when coordinated to metals like iridium(III). [, , ] The incorporation of this compound derivatives into polymeric materials has also shown promise for enhanced charge transport and luminescence in optoelectronic devices. []
Q3: What is the impact of different substituents on the properties of this compound-based materials?
A3: Introducing substituents onto the phenyl or pyridine ring of this compound significantly impacts its electronic properties and, consequently, the performance of the resulting materials. For instance, electron-donating groups can lead to red-shifted emissions in iridium(III) complexes, making them suitable for applications in the red and near-infrared regions. [, ] Additionally, incorporating bulky substituents can impact the packing arrangement of molecules in the solid state, influencing the morphology and charge transport properties of thin films. [, ]
Q4: Can you elaborate on the catalytic applications of this compound complexes?
A4: this compound, when coordinated to transition metals, forms complexes exhibiting significant catalytic activity. For example, ruthenium(II) complexes bearing this compound ligands effectively catalyze C-H bond activation and arylation reactions in water. [] Notably, these complexes display good functional group tolerance and regioselectivity, enabling the synthesis of valuable organic compounds. []
Q5: How do this compound complexes compare to other catalysts in C-H activation reactions?
A5: this compound complexes, particularly those with ruthenium and palladium, offer distinct advantages in C-H activation reactions. These complexes often operate under milder conditions than traditional cross-coupling reactions, reducing the formation of unwanted byproducts. [, ] Moreover, the modular nature of this compound allows for fine-tuning of the catalyst's electronic and steric properties, enabling control over reactivity and selectivity. [, ]
Q6: How does computational chemistry contribute to our understanding of this compound and its derivatives?
A6: Computational methods like Density Functional Theory (DFT) provide valuable insights into the electronic structure, optical properties, and reactivity of this compound complexes. [, , ] DFT calculations can predict absorption and emission spectra, helping to rationalize experimental observations and guide the design of new materials. [, ] Moreover, theoretical investigations can unveil the intricate mechanistic details of catalytic reactions involving this compound complexes. [, ]
Q7: How do structural modifications of this compound influence its activity and properties?
A7: Modifying the structure of this compound, such as by introducing substituents or altering the ring system, significantly influences its properties. For example, incorporating electron-withdrawing groups can enhance the electron-accepting ability of the ligand, potentially impacting the photophysical properties of metal complexes. [, ] Conversely, introducing electron-donating groups can enhance the electron-donating ability and potentially lead to red-shifted emissions in metal complexes. [, ]
Q8: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of this compound-based materials?
A8: Enhancing the performance and longevity of this compound-based materials often necessitates specific formulation strategies. For example, in OLED fabrication, employing host-guest systems, where the this compound complex is dispersed in a suitable matrix, can significantly enhance its stability and efficiency. [, ] Furthermore, attaching long alkyl chains to the ligand framework can improve solubility, facilitating solution processing techniques for device fabrication. [, ]
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